2-Chloro-3-[[2-(3-methoxyphenyl)morpholin-4-yl]methyl]benzoic acid

Catalog No.
S7536082
CAS No.
M.F
C19H20ClNO4
M. Wt
361.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-[[2-(3-methoxyphenyl)morpholin-4-yl]met...

Product Name

2-Chloro-3-[[2-(3-methoxyphenyl)morpholin-4-yl]methyl]benzoic acid

IUPAC Name

2-chloro-3-[[2-(3-methoxyphenyl)morpholin-4-yl]methyl]benzoic acid

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

InChI

InChI=1S/C19H20ClNO4/c1-24-15-6-2-4-13(10-15)17-12-21(8-9-25-17)11-14-5-3-7-16(18(14)20)19(22)23/h2-7,10,17H,8-9,11-12H2,1H3,(H,22,23)

InChI Key

QSOSSLTTZQOBLT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2CN(CCO2)CC3=C(C(=CC=C3)C(=O)O)Cl

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CCO2)CC3=C(C(=CC=C3)C(=O)O)Cl
TAK-659 is a novel, potent, and selective inhibitor of the spleen tyrosine kinase (Syk) that has shown promise as a therapeutic agent in the treatment of various diseases, including cancer and autoimmune disorders. The Syk protein is a crucial mediator of B-cell receptor (BCR) signaling, which is essential for B-cell development and function. TAK-659 has been shown to inhibit BCR signaling by blocking the activation of the downstream protein kinase BTK, thereby preventing the proliferation and survival of B-cells.
TAK-659 has a molecular weight of 459.94 g/mol and a chemical formula of C24H26ClN2O4. It is a white to off-white powder that is soluble in DMSO, methanol, and acetonitrile. Its melting point is approximately 185°C, and its boiling point is approximately 707.6°C at 760 mmHg.
TAK-659 is a complex molecule that requires a detailed synthesis process. It can be synthesized through several steps, including the preparation of 2-(3-methoxyphenyl)morpholine, which is then reacted with 2-chloro-3-formylbenzoic acid to yield the final product. The chemical structure of TAK-659 can be characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Several analytical methods can be used to detect and quantify TAK-659 in different matrices, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC). These methods are essential for monitoring the pharmacokinetics and pharmacodynamics of TAK-659 in vivo and in vitro.
TAK-659 has shown a broad range of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. It has been shown to inhibit the growth of various cancer cell lines, including human mantle cell lymphoma, diffuse large B-cell lymphoma, and chronic lymphocytic leukemia. TAK-659 has also exhibited immunomodulatory effects by suppressing B-cell receptor signaling and downregulating the expression of various pro-inflammatory cytokines.
TAK-659 has been shown to have acceptable toxicity profiles in both preclinical and clinical studies. In a phase 1 clinical trial, TAK-659 was well-tolerated, with the most common adverse events being mild and reversible gastrointestinal and hematologic toxicities. However, further studies are needed to evaluate the long-term safety and toxicity of TAK-659 in different patient populations.
TAK-659 has various potential applications in both basic and translational research. It can be used as a tool to understand the underlying mechanisms of B-cell receptor signaling and its role in cancer and autoimmune diseases. TAK-659 can also be used as a therapeutic agent to treat various cancers and autoimmune disorders.
TAK-659 is currently under investigation in several preclinical and clinical studies. In a phase 1 dose-escalation study, TAK-659 was well-tolerated and showed preliminary evidence of antitumor activity in patients with relapsed or refractory B-cell malignancies. Further clinical trials are ongoing to evaluate the safety and efficacy of TAK-659 in various patient populations.
TAK-659 has significant potential implications in various fields of research and industry, including oncology, immunology, and drug development. Its ability to specifically target B-cell receptor signaling presents a promising avenue for the development of new cancer therapies. TAK-659 may also have applications in autoimmune disorders, where dysregulated B-cell receptor signaling plays a role in the pathogenesis of the disease.
Despite its promising potential, TAK-659 has several limitations that need to be addressed in future studies. For example, it is unclear whether TAK-659 has any off-target effects or potential drug interactions. Further studies are needed to evaluate the long-term safety and efficacy of TAK-659 in different patient populations. Moreover, identifying new and better Syk pathway inhibitors is necessary to improve the efficacy and safety of this class of drugs.
An essential area of future research involves developing a more comprehensive understanding of the molecular mechanisms underlying the activity of TAK-659. This includes identifying its downstream targets and elucidating its potential role in immune regulation and autoimmunity. Other future directions include evaluating the potential of TAK-659 as a combination therapy with other anticancer agents and exploring its applications in other disease indications. Finally, identifying potential biomarkers of response to TAK-659 may help stratify patients who are most likely to benefit from this therapy.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

361.1080858 g/mol

Monoisotopic Mass

361.1080858 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

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